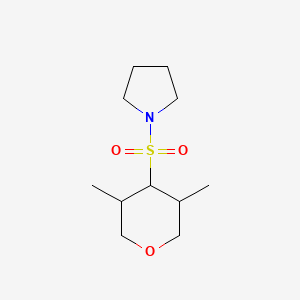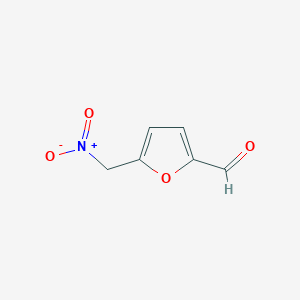![molecular formula C13H12O3 B13967092 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one CAS No. 481638-65-7](/img/structure/B13967092.png)
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone ring substituted with hydroxy and phenylmethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexanone with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation steps. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylmethylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxy and phenylmethylidene groups.
2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A compound with similar structural features but different substitution patterns.
Uniqueness
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
481638-65-7 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
3-hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-7,14,16H,4,8H2 |
Clé InChI |
RQLRKPULAUDGJN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)



![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)


